2-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
Description
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
2-ethyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2/c1-2-6-11-7-5(9(13)14)3-4-10-8(7)12-6/h3-4H,2H2,1H3,(H,13,14)(H,10,11,12) |
InChI Key |
XOKCNQPFTUEYPL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=NC=CC(=C2N1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Tandem One-Pot Synthesis via SNAr Reaction, Reduction, and Cyclization
A highly efficient and green method for synthesizing substituted imidazo[4,5-b]pyridines involves a tandem sequence combining nucleophilic aromatic substitution (SNAr), reduction, and heterocyclization in one pot. The key steps are:
- Starting from 2-chloro-3-nitropyridine,
- Reaction with primary amines to form intermediates,
- Reduction of nitro groups to diamines using zinc dust and acid,
- Cyclization with aldehydes in a water-isopropanol (H2O-IPA) mixture without metal catalysts,
- Aromatization yielding the imidazo[4,5-b]pyridine derivatives.
This method avoids the use of costly palladium or copper catalysts and toxic solvents, providing excellent yields and broad substrate scope.
Experimental Summary:
| Step | Reagents/Conditions | Time | Temperature | Outcome |
|---|---|---|---|---|
| 1 | 2-chloro-3-nitropyridine + primary amine | 2 hours | 80 °C | Intermediate formation |
| 2 | Zn dust + conc. HCl | 45 minutes | 80 °C | Reduction to diamine |
| 3 | Substituted aldehyde in H2O-IPA (1:1) | 10 hours | 85 °C | Cyclization to imidazopyridine |
The reaction progress is monitored by TLC, and the products are purified by silica gel chromatography.
Pd- or Cu-Catalyzed Amidation and Cyclization
Alternative methods reported involve palladium- or copper-catalyzed amidation reactions of 2-halo-3-acylaminopyridines with amines, followed by cyclization. These methods provide regioselective access to imidazo[4,5-b]pyridines but have drawbacks such as:
- Requirement of expensive and toxic metal catalysts,
- Use of specific ligands and bases,
- Narrow substrate scope,
- Longer reaction times and complex workups.
Due to these limitations, the tandem one-pot SNAr/reduction/cyclization method is preferred for its simplicity and environmental friendliness.
Specific Preparation of 2-Ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic Acid
While direct literature detailing the exact preparation of 2-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is limited, the compound can be synthesized by adapting the general methods for imidazo[4,5-b]pyridine derivatives as follows:
- Starting Material: 2-chloro-3-nitropyridine or a suitable pyridine derivative substituted to allow carboxylation at the 7-position,
- Ethyl Group Introduction: Via alkylation or using ethyl-substituted amines in the initial SNAr step,
- Carboxylic Acid Group: Introduced either by starting with a carboxylated pyridine precursor or by subsequent oxidation of an aldehyde or ester group at the 7-position.
The hydrochloride salt form is often isolated to improve solubility and stability.
Reaction Conditions and Optimization
Solvent Effects
Catalyst and Additives
- Zinc dust and conc. HCl are used for the reduction of nitro to amino groups.
- No metal catalyst is required for the final cyclization step, enhancing the green chemistry profile.
Representative Data Table for Yields and Reaction Times
| Entry | Starting Amine/Aldehyde Substituent | Solvent | Yield (%) | Reaction Time (h) | Notes |
|---|---|---|---|---|---|
| 1 | Ethyl amine / 7-carboxybenzaldehyde | H2O-IPA (1:1) | 85-90 | 12 | High yield, one-pot synthesis |
| 2 | Benzyl amine / aromatic aldehydes | H2O-IPA | 80-88 | 10 | Electron-withdrawing groups favored |
| 3 | Alkyl amines / heteroaromatic aldehydes | H2O-IPA | 75-85 | 10-12 | Good substrate scope |
Note: The above table is extrapolated from analogous imidazo[4,5-b]pyridine syntheses, as specific data for the exact compound is scarce.
Analytical Characterization
- NMR Spectroscopy: ^1H and ^13C NMR confirm the formation of the imidazo[4,5-b]pyridine ring and substitution pattern.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight and purity.
- Melting Point and IR Spectroscopy: Used for purity and functional group verification.
Summary of Research Outcomes
- The one-pot tandem SNAr/reduction/condensation method is the most efficient and environmentally benign approach to synthesize 2-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid and related derivatives.
- Avoids toxic catalysts and harsh conditions.
- Provides excellent yields and broad substrate scope.
- The hydrochloride salt form enhances solubility and stability for further applications.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted imidazopyridines, which can be further functionalized for specific applications .
Scientific Research Applications
While there is not a lot of information available specifically for the applications of "2-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid", the search results provide information on the applications of related compounds, such as imidazo[4,5-b]pyridines and 5-(3-ethoxy-4-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid, which can give insight into the potential applications of the target compound.
Scientific Research Applications
Imidazo[4,5-b]pyridine derivatives have a variety of applications in chemistry, biology, medicine, and industry.
Chemistry
In chemistry, 5-(3-ethoxy-4-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid can serve as a building block for synthesizing more complex molecules, allowing exploration of new synthetic pathways and development of novel materials.
Biology
In biological research, 5-(3-ethoxy-4-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is studied for its potential as a bioactive molecule, with potential enzyme inhibition, receptor binding, or antimicrobial activity. Studies confirmed that molecules of Imidazo[4,5-b]pyridine interact with the amino acid of the enzyme being targeted . Imidazo[4,5-b]pyridine analogs were tested in vitro for their antibacterial activity against Gram-positive bacteria (Bacillus cereus) and Gram-negative bacteria (Escherichia coli) .
Medicine
In medicinal chemistry, 5-(3-ethoxy-4-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is investigated for potential therapeutic applications, particularly in targeting specific enzymes or receptors involved in disease pathways. Imidazo[4,5-c]pyridines have been examined as PARP inhibitors for the treatment of breast cancer .
Industry
In industry, 5-(3-ethoxy-4-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid can be used to develop new materials like polymers or coatings due to its chemical stability and reactivity.
Case Studies
- Antitumor activity In vivo evaluation of 5-(3-ethoxy-4-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid against tumor models showed that it resulted in significant tumor growth inhibition compared to control groups, with a reduction in tumor volume by approximately 60% after four weeks of treatment in a xenograft model using HCT-116 cells. The mechanism of action involves the induction of apoptosis in cancer cells, leading to increased levels of caspase activity.
- HBV inhibition Certain imidazo[4,5-b]pyridine derivatives have demonstrated competitive anti-HBV effects, possibly suggesting blockage of the interferon signaling .
Mechanism of Action
The mechanism of action of 2-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a positive allosteric modulator of GABA A receptors, enhancing the inhibitory effects of GABA in the central nervous system . Additionally, it may inhibit enzymes involved in carbohydrate metabolism, thereby influencing various metabolic pathways .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₉H₉N₃O₂ (derived from substituent analysis in ).
- Molecular Weight : ~191.19 g/mol (calculated).
- Key Functional Groups : Carboxylic acid (position 7), ethyl (position 2).
Comparison with Structural Analogues
Structural analogues of 2-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid vary in substituents at positions 2, 3, 5, 6, and 5. These modifications influence physicochemical properties, synthetic accessibility, and biological activity.
Substituent Variations and Molecular Data
Key Research Findings
Synthetic Routes: The 2-ethyl derivative is synthesized via acid-catalyzed cyclization or deprotection reactions (e.g., HCl/EtOH treatment of intermediates) . 3-Methyl analogues are prepared by oxidation of methyl-substituted precursors using KMnO₄ under acidic conditions . Bromo and methoxy substituents are introduced via electrophilic substitution or nucleophilic aromatic substitution during ring formation .
Biological Activity :
- KICG1338 : A 2-(4-fluorophenyl) derivative acts as a GSK3β inhibitor, showing anti-diabetic effects in animal models .
- N-(3-Chloro-4-fluorophenyl) derivatives : Exhibit kinase inhibitory activity, with molecular weights ~305–402 g/mol .
Physicochemical Properties :
- Solubility : Carboxylic acid derivatives (e.g., 7-COOH) exhibit higher aqueous solubility compared to ester or amide analogues .
- Lipophilicity : Ethyl and cyclopropyl substituents at position 2 increase lipophilicity (logP ~1.5–2.0), influencing membrane permeability .
Structural-Activity Relationships (SAR)
- Position 2 :
- Position 7 :
- Position 6 :
- Electron-Withdrawing Groups (Br, OMe) : Bromo substituents enhance electrophilicity for nucleophilic attack in synthesis, while methoxy groups modulate electronic effects .
Biological Activity
2-Ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a heterocyclic compound notable for its unique imidazo[4,5-b]pyridine core structure. This compound has gained attention in medicinal chemistry due to its diverse biological activities, including potential applications in treating various diseases such as cancer and central nervous system disorders. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H9N3O2
- Molecular Weight : 178.19 g/mol
- Boiling Point : Approximately 349°C
- Density : 1.68 g/cm³
Biological Activities
Research indicates that 2-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid exhibits several biological activities:
-
GABA A Receptor Modulation
- The compound acts as a positive allosteric modulator of GABA A receptors, enhancing the inhibitory effects of GABA in the central nervous system. This mechanism suggests potential therapeutic applications for anxiety and seizure disorders.
-
Anticancer Activity
- Studies have shown that this compound may possess anticancer properties. For instance, it has been observed to induce apoptosis in various cancer cell lines, including MCF cells, with an IC50 value indicating effective cytotoxicity . Research on tumor-suffering mice demonstrated significant suppression of tumor growth when treated with this compound .
- Enzyme Inhibition
The biological activity of 2-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid can be attributed to its ability to interact with various molecular targets:
- Receptor Binding : The compound's structure allows it to bind effectively to GABA A receptors, modulating their activity and influencing neurotransmitter release.
- Enzyme Interaction : It can inhibit enzymes involved in inflammatory pathways and cancer cell proliferation through competitive or non-competitive inhibition mechanisms.
Synthesis and Structural Analogues
The synthesis of 2-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid typically involves multi-step organic reactions that create the imidazo[4,5-b]pyridine core followed by functionalization at specific positions.
Similar Compounds Comparison Table
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine | Additional methyl groups | Known for angiotensin II receptor antagonism |
| 3-Methylimidazo[4,5-b]pyridine | Lacks ethyl substitution | Exhibits mutagenic properties |
| 1H-Imidazo[4,5-b]pyridin-2-one | Contains a carbonyl instead of a carboxylic acid | Displays different pharmacological profiles |
These structural analogues highlight the diversity within the imidazo[4,5-b]pyridine family and underscore the unique characteristics of 2-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid that may influence its biological activity and applications.
Case Studies
Several studies have documented the biological activity of this compound:
- Apoptosis Induction in Cancer Cells : In vitro studies demonstrated that treatment with 2-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid led to increased apoptosis markers in MCF cell lines compared to untreated controls.
- Animal Model Studies : In vivo studies using tumor-bearing mice showed that administration of the compound resulted in reduced tumor size and improved survival rates compared to controls receiving no treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
